molecular formula C16H19BFNO2 B13462761 1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile

1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B13462761
M. Wt: 287.1 g/mol
InChI Key: IFQYQJZLHGXHKF-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C16H19BFNO2 This compound is notable for its unique structure, which includes a cyclopropane ring, a nitrile group, and a boronic ester

Preparation Methods

The synthesis of 1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for Suzuki coupling, hydrogenation catalysts for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism by which 1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile exerts its effects depends on the specific application. In organic synthesis, the boronic ester group acts as a nucleophile in coupling reactions, forming new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar compounds to 1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile include other boronic esters and fluorinated organic molecules. For example:

The uniqueness of this compound lies in its combination of a cyclopropane ring, nitrile group, and boronic ester, which confer specific reactivity and potential for diverse applications .

Properties

Molecular Formula

C16H19BFNO2

Molecular Weight

287.1 g/mol

IUPAC Name

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C16H19BFNO2/c1-14(2)15(3,4)21-17(20-14)12-9-11(5-6-13(12)18)16(10-19)7-8-16/h5-6,9H,7-8H2,1-4H3

InChI Key

IFQYQJZLHGXHKF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)C#N)F

Origin of Product

United States

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